![molecular formula C22H22N4O2 B2851112 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide CAS No. 2034358-33-1](/img/structure/B2851112.png)
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide
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Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide, also known as CPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and characterized for its potential antimicrobial activity. It has been tested against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The compound’s efficacy has been compared to standard drugs like ciprofloxacin and hymexazole, showing promising results .
Antiviral Potential
Indole derivatives, which share a similar structural motif with our compound of interest, have demonstrated significant antiviral activities. They have been effective against a range of RNA and DNA viruses, including influenza A and Coxsackie B4 virus. This suggests that our compound may also possess antiviral capabilities that could be explored further .
Cancer Research
Compounds with a similar structure have been investigated for their potential use in cancer treatment. They have been found to interact with various cellular pathways that are crucial in the development and progression of cancer. This compound could be a candidate for further research in this field, particularly in targeted therapies .
Drug Development
The benzamide moiety present in the compound is a common pharmacophore in drug design. It is known for its ability to bind with high affinity to multiple receptors, which can be advantageous in developing new therapeutic agents. This compound could serve as a scaffold for creating novel drugs with improved efficacy and reduced side effects .
Agricultural Chemistry
Indole derivatives are known to influence plant growth and development. One such example is indole-3-acetic acid, a plant hormone derived from tryptophan. The compound could be studied for its potential use in enhancing agricultural productivity through its effects on plant physiology .
Enzyme Inhibition
The structural complexity of this compound makes it a potential candidate for enzyme inhibition studies. By interacting with specific enzymes, it could regulate biological pathways, which is beneficial in treating diseases where such enzymes are overactive or dysfunctional .
Neurological Disorders
Benzamide derivatives have been associated with neuroprotective effects. They may play a role in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease by modulating neurotransmitter systems or protecting neural tissue from damage .
Material Science
The unique structure of this compound could be utilized in material science, particularly in the development of organic semiconductors or as a building block for complex molecular architectures. Its properties could be harnessed to create materials with specific electronic or photonic characteristics .
properties
IUPAC Name |
2-anilino-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-14-20(16-10-11-16)24-15-26(21)13-12-23-22(28)18-8-4-5-9-19(18)25-17-6-2-1-3-7-17/h1-9,14-16,25H,10-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJKQAJXBOFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide |
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